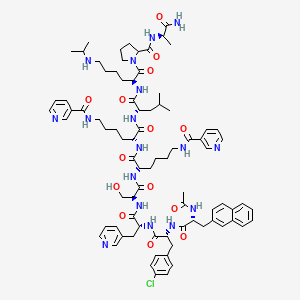

![molecular formula C17H24N2O7 B12815920 ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid](/img/structure/B12815920.png)

ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Avibactam INT 1 is an intermediate compound used in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. Avibactam is commonly used in combination with ceftazidime for the treatment of complicated intra-abdominal infections, complicated urinary tract infections, and hospital or ventilator-acquired pneumonia . Avibactam INT 1 plays a crucial role in the production of avibactam, which is essential for combating antibiotic-resistant bacterial infections.

Métodos De Preparación

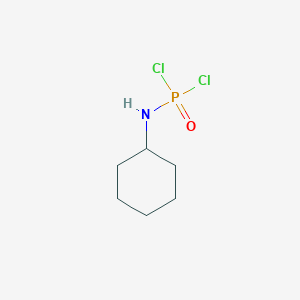

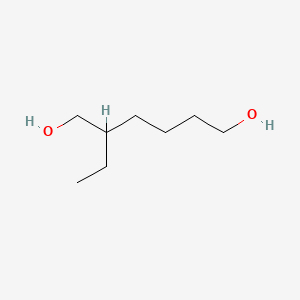

The preparation of Avibactam INT 1 involves several synthetic routes and reaction conditions. One method includes the reaction of a compound J with ammonium formate, formic acid, and triethylamine in the presence of a catalyst to remove benzyl, resulting in compound K1. This is followed by the addition of an acid-binding agent, a sulfonation reagent, and water to the K1 reaction mixture. The final step involves adding tetrabutylammonium acetate aqueous solution, stirring, and crystallizing to obtain Avibactam INT 1 . Another method involves hydrolyzing a compound under alkaline conditions, acidifying the resultant product, and subjecting it to cyclocarbamide forming and chlorination reactions with solid phosgene or diphosgene in the presence of an organic base and a catalyst .

Análisis De Reacciones Químicas

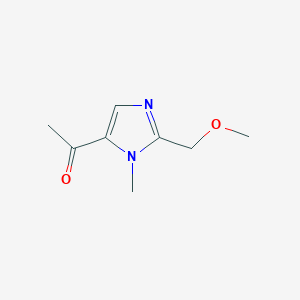

Avibactam INT 1 undergoes various chemical reactions, including recyclisation and hydrolysis. In the presence of serine β-lactamases, avibactam forms a carbamoyl complex through acylation of a nucleophilic active site serine. This complex can undergo recyclisation, which is favored over hydrolysis due to the stabilization of the negative charge developed on the aminocarbonyl oxygen . Common reagents used in these reactions include ammonium formate, formic acid, triethylamine, sulfonation reagents, and tetrabutylammonium acetate . The major products formed from these reactions are intermediate compounds that lead to the synthesis of avibactam.

Aplicaciones Científicas De Investigación

Avibactam INT 1 is primarily used in the synthesis of avibactam, which has significant applications in the treatment of multidrug-resistant Gram-negative bacterial infections. Avibactam, in combination with ceftazidime, is effective against carbapenem-resistant Enterobacterales and carbapenem-resistant Pseudomonas aeruginosa . This combination is used in clinical settings to treat serious infections such as pneumonia, bacteraemia, and complicated intra-abdominal and urinary tract infections . The development of avibactam has provided a valuable therapeutic option for infections with limited treatment options, making it a critical component in the fight against antibiotic resistance .

Mecanismo De Acción

Avibactam INT 1, as an intermediate in the synthesis of avibactam, contributes to the mechanism of action of avibactam. Avibactam inactivates certain β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by forming a covalent and reversible complex with the enzyme. This complex prevents the degradation of ceftazidime by β-lactamases, thereby restoring its antibacterial activity . The molecular targets of avibactam include various β-lactamases produced by Gram-negative bacteria, and the pathways involved in its mechanism of action include the inhibition of β-lactamase activity and the protection of β-lactam antibiotics from enzymatic degradation .

Comparación Con Compuestos Similares

Avibactam INT 1 is unique due to its role in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor. Similar compounds include other β-lactamase inhibitors such as clavulanic acid, tazobactam, and sulbactam. These inhibitors also target β-lactamases but differ in their chemical structures and mechanisms of action. For example, clavulanic acid and tazobactam are β-lactam compounds, whereas avibactam is a diazabicyclooctane . Avibactam has a longer half-life and a broader spectrum of activity against various β-lactamases compared to clavulanic acid and tazobactam . This makes avibactam a more effective inhibitor for certain resistant bacterial strains.

Similar Compounds

- Clavulanic acid

- Tazobactam

- Sulbactam

These compounds share the common goal of inhibiting β-lactamases but differ in their chemical properties and effectiveness against different classes of β-lactamases .

Propiedades

Fórmula molecular |

C17H24N2O7 |

|---|---|

Peso molecular |

368.4 g/mol |

Nombre IUPAC |

ethyl 5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |

InChI |

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6) |

Clave InChI |

PYUXATUBICTSNB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride](/img/structure/B12815874.png)

![1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine](/img/structure/B12815897.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12815902.png)

![1,5,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12815923.png)